3-Methyloxan-4-amine hydrochloride
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Overview
Description
3-Methyloxan-4-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a solid substance that is typically stored at room temperature . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxan-4-amine hydrochloride involves the reaction of 3-methyltetrahydro-2H-pyran-4-amine with hydrochloric acid . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- 3-Methyl-4-aminotetrahydropyran
- 4-Aminotetrahydropyran hydrochloride
- 3-Methyl-4-aminotetrahydropyran
Uniqueness: 3-Methyloxan-4-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Biological Activity
3-Methyloxan-4-amine hydrochloride, also known as (3R,4S)-3-Methyloxan-4-amine hydrochloride, is a chiral organic compound characterized by its oxane structure, which includes a methyl group and an amine functional group. Its unique stereochemistry at the 3 and 4 positions significantly influences its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The structural features of this compound contribute to its biological activity:
Feature | Description |
---|---|
Functional Groups | Amine group, which facilitates interactions with enzymes and receptors. |
Stereochemistry | Specific configurations at the 3 and 4 positions enhance binding affinity to biological targets. |
Hydrochloride Form | Increases solubility and stability for medicinal applications. |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The amine group enables it to act as both an agonist or antagonist depending on the target, modulating various physiological processes. Detailed studies are required to elucidate the exact molecular pathways involved.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission.
- Cell Signaling Modulation : Alters intracellular signaling cascades through receptor interaction.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antiviral Properties : Similar compounds have been shown to inhibit viral replication in various studies.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their interaction with neurotransmitter systems.
- Metabolic Regulation : Investigated for roles in metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Amino-2-methylpentane | Aliphatic amine | Exhibits strong stimulant properties |
2-Amino-1-butanol | Primary alcohol and amine | Involved in various metabolic pathways |
(3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | Additional hydroxyl group | Known for its neuroprotective effects |
The distinct stereochemistry of this compound contributes to its specific biological activities that may differ from these compounds.
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Antiviral Screening : A study demonstrated that derivatives with similar structures exhibited antiviral effects against Hepatitis B virus (HBV), showcasing their potential as therapeutic agents .
- Neuroprotective Research : Research indicates that compounds with oxane structures may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatment .
Properties
IUPAC Name |
3-methyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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